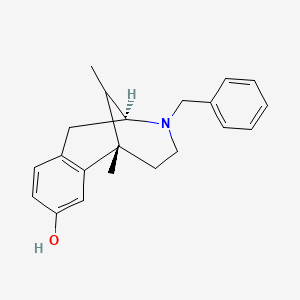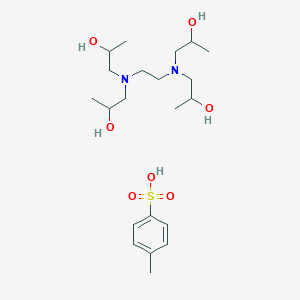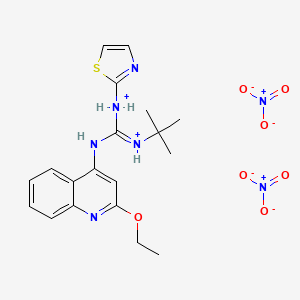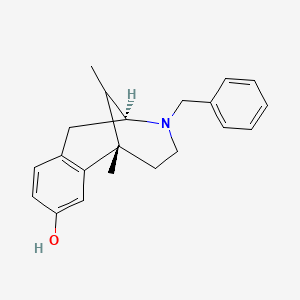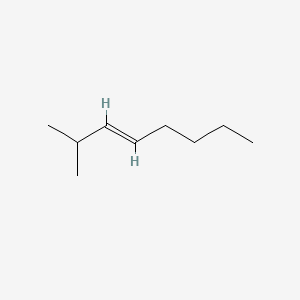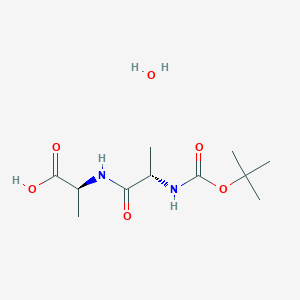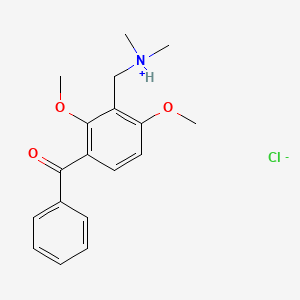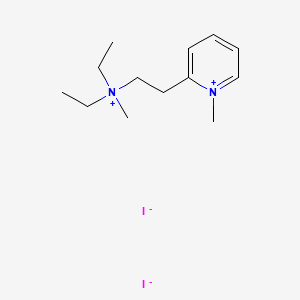
2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide is a quaternary ammonium compound with a pyridinium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide typically involves the quaternization of 1-methylpyridine with 2-(diethylmethylamino)ethyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions and ion transport mechanisms.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the formulation of surfactants and as an additive in electroplating processes.
Wirkmechanismus
The mechanism of action of 2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide involves its interaction with cell membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It can also interact with proteins, altering their structure and function. These interactions are mediated by the positively charged quaternary ammonium group, which can form electrostatic interactions with negatively charged cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(Dimethylamino)ethoxy)ethanol
- 2,2′-(Ethylenedioxy)diethylammonium diiodide
Uniqueness
2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide is unique due to its specific structure, which combines a pyridinium core with a diethylmethylammonioethyl side chain. This structure imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
7279-54-1 |
|---|---|
Molekularformel |
C13H24I2N2 |
Molekulargewicht |
462.15 g/mol |
IUPAC-Name |
diethyl-methyl-[2-(1-methylpyridin-1-ium-2-yl)ethyl]azanium;diiodide |
InChI |
InChI=1S/C13H24N2.2HI/c1-5-15(4,6-2)12-10-13-9-7-8-11-14(13)3;;/h7-9,11H,5-6,10,12H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
IFCRETNDHOOQEK-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](C)(CC)CCC1=CC=CC=[N+]1C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


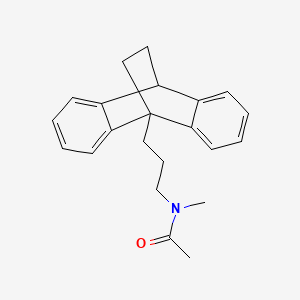
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
